molecular formula C19H21NO3 B11807637 Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B11807637
M. Wt: 311.4 g/mol
InChI Key: LZRBMUGPOFNBDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(2-methoxyphenyl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrolidine ring and benzyl group. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzyl ester moiety enhances its potential for diverse chemical reactions and biological interactions .

Biological Activity

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

  • Molecular Formula : C18H21NO3
  • Molar Mass : Approximately 301.38 g/mol
  • Structural Components : A pyrrolidine ring, a benzyl group, and a methoxyphenyl group, contributing to its unique interactions in biological systems.

Target Interactions

The compound interacts with various biological targets, primarily focusing on cholinesterases, which are crucial for neurotransmission. Pyrrolidine derivatives have been noted for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Mode of Action

  • Enzyme Inhibition : this compound shows moderate inhibitory effects against AChE and BChE. Studies indicate that the compound can modulate cholinergic signaling by inhibiting these enzymes, thereby increasing acetylcholine levels in synaptic clefts.
  • Biochemical Pathways : The compound's structural features allow it to participate in various biochemical pathways, enhancing its therapeutic potential.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in vitro:

  • Cholinesterase Inhibition : Research indicates that the compound exhibits an IC50 value of approximately 46.35 μM against AChE and lower values against BChE, highlighting its potential as a therapeutic agent for cognitive disorders .
  • Antioxidant Activity : The compound has also shown promising antioxidant properties, which are essential for neuroprotection against oxidative stress associated with neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related pyrrolidine derivatives:

  • A study on pyrrole-based compounds indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating the broader antibacterial potential of pyrrolidine derivatives .
  • Another investigation highlighted the role of structural modifications in enhancing the selectivity and potency of cholinesterase inhibitors derived from similar frameworks .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with its targets. These studies suggest that the compound binds effectively to the active sites of AChE and BChE, which supports its role as a competitive inhibitor.

Comparative Analysis

A comparative analysis of similar compounds reveals that modifications in substituents can significantly affect biological activity. For example, compounds with different aryl groups have demonstrated varying degrees of inhibition against cholinesterases, emphasizing the importance of structural diversity in drug design .

Summary Table of Biological Activities

Activity TypeTarget EnzymeIC50 (μM)Reference
Cholinesterase InhibitionAcetylcholinesterase (AChE)46.35
Cholinesterase InhibitionButyrylcholinesterase (BChE)27.38
Antioxidant ActivityN/AN/A
Antibacterial ActivityStaphylococcus aureusMIC = 3.12 - 12.5

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H21NO3/c1-22-18-12-6-5-10-16(18)17-11-7-13-20(17)19(21)23-14-15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3

InChI Key

LZRBMUGPOFNBDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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